molecular formula C9H5F7N2O3 B2839903 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2366994-16-1

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B2839903
CAS RN: 2366994-16-1
M. Wt: 322.139
InChI Key: JOPBAFYEXAZEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, or HFP-Amino-FNP, is an organofluorine compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments and research studies, such as those involving enzyme kinetics and protein folding. The compound has a number of unique properties that make it an attractive choice for scientific research.

Scientific Research Applications

Organic Phosphorus Compounds

  • Synthesis and Properties : The synthesis and properties of amino-aryl ethylphosphonic acids and related compounds are well-documented. These compounds, including those with a fluoro-phenyl group, have been shown to be potent inhibitors of PAL (phenylalanine ammonia-lyase) and anthocyanin synthesis. They also exhibit strong botryticidal (anti-fungal) activity, making them valuable in agricultural applications (Maier, 1990).

Fluorescence Effects and Biological Activity

  • Spectroscopic and Theoretical Studies : The fluorescence emission spectra of certain amino-aryl compounds, including those with fluoro-phenyl groups, demonstrate unique dual fluorescence effects. This property, combined with their biological activity, positions these compounds as potential fluorescence probes or pharmaceuticals with antimycotic (anti-fungal) properties (Budziak et al., 2019).

Synthesis and Reaction Studies

  • Versatile Synthons and Reagents : Compounds like fluoro-phenyl nitroxides have been synthesized and studied for their potential as versatile synthons and reagents in spin-labelling studies. These compounds offer unique properties for creating labeled molecules for research and diagnostic applications (Hankovszky et al., 1989).

Biological and Medical Applications

  • Antimalarial Activity : Derivatives of phenyl compounds, including those with fluoro-phenyl and amino groups, have been synthesized and shown to possess significant antimalarial activity. These compounds demonstrate potential as therapeutic agents against resistant strains of malaria (Werbel et al., 1986).
  • Antitumor Evaluation : Amino-aryl benzothiazoles, including those with fluoro-substituents, have been synthesized and evaluated for their antitumor activity. These compounds exhibit cytostatic activities against various human cancer cell lines, highlighting their potential in cancer therapy (Racané et al., 2006).

Photophysical Properties

  • Optical and Dielectric Properties : The internal linkage groups in fluorinated diamines, including compounds similar to 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied for their effects on the optical and dielectric properties of polyimide thin films. This research is crucial for the development of advanced materials with specific optical and electronic properties (Jang et al., 2007).

Synthesis and Structural Analysis

  • Crystal Structure : The synthesis and crystal structure analysis of compounds similar to the given chemical have been conducted, providing insights into their molecular structure and potential applications in creating fluoro-containing materials and polymers (Li et al., 2015).

properties

IUPAC Name

2-(4-amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7N2O3/c10-4-1-3(2-5(6(4)17)18(20)21)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBAFYEXAZEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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